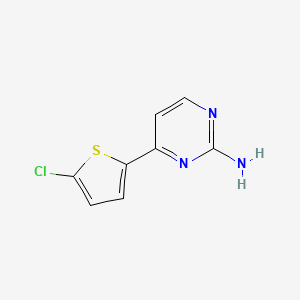

4-(5-Chloro-2-thienyl)-2-pyrimidinamine

Übersicht

Beschreibung

The compound 4-(5-Chloro-2-thienyl)-2-pyrimidinamine is a thienopyrimidine derivative, a class of compounds known for their pharmacological importance. Thienopyrimidines are heterocyclic compounds containing a thiophene ring fused to a pyrimidine ring. These compounds have been the subject of various synthetic strategies due to their potential biological activities, including anticancer properties .

Synthesis Analysis

The synthesis of thienopyrimidines has evolved to become more efficient and environmentally friendly. A one-step synthesis of thieno[2,3-d]pyrimidin-4(3H)-ones has been reported using a catalytic four-component reaction, which simplifies the process and reduces the need for purification . Another method involves an AlCl3-induced arylation of the thienopyrimidine ring, providing a direct and single-step synthesis of 4-substituted thieno[2,3-d]pyrimidines . Additionally, intramolecular cyclization techniques have been employed to prepare various thienopyrimidines from dichloropyrimidine carbaldehydes and carbonitrile intermediates . These methods highlight the versatility and adaptability of synthetic approaches to access a wide range of thienopyrimidine derivatives.

Molecular Structure Analysis

The molecular structure of thienopyrimidine derivatives has been elucidated using single-crystal X-ray diffraction. This technique has confirmed the molecular geometry and provided insights into the crystal packing and intermolecular interactions of these compounds . Density functional theory (DFT) calculations have been used to optimize the geometric bond lengths and bond angles, which are in good agreement with experimental data . These analyses are crucial for understanding the relationship between the structure of thienopyrimidines and their biological activities.

Chemical Reactions Analysis

Thienopyrimidines can undergo various chemical reactions, expanding their functional diversity. For instance, bromination reactions have been studied to introduce bromomethyl groups into the thienopyrimidine scaffold . Nucleophilic substitution reactions have also been employed to synthesize fluorinated thienopyrimidine derivatives containing 1,3,4-thiadiazole . These chemical transformations allow for the generation of novel compounds with potential for further biological evaluation.

Physical and Chemical Properties Analysis

The physical and chemical properties of thienopyrimidines are influenced by their molecular structure. The planarity of the thienopyrimidine core and the presence of substituents affect the crystal packing and hydrogen bonding patterns within the crystal lattice . The introduction of electron-withdrawing or electron-donating groups can alter the electronic properties, such as the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) energies, which are indicative of the compound's reactivity . These properties are important for the design of thienopyrimidine derivatives with desired biological activities.

Wissenschaftliche Forschungsanwendungen

Chemical Synthesis and Derivative Formation

4-(5-Chloro-2-thienyl)-2-pyrimidinamine and its derivatives have been extensively used in the synthesis of various heterocyclic compounds. For instance, thienyl- and thiazolyl-pyrimidines with basic side chains have been prepared using a process involving 2-chloropyrimidine and thien-2-yl- or thiazol-2-yl-lithium, followed by oxidation. These compounds show potential activities as amplifiers of phleomycin, a glycopeptide antibiotic used in cancer therapy (Brown, Cowden, & Strekowski, 1982). Additionally, novel thienopyridines, pyridothienopyrimidines, and pyridothienotriazines have been synthesized, demonstrating in vitro antimicrobial activities, highlighting their potential in medicinal chemistry (Bakhite, Abdel-rahman, Mohamed, & Thabet, 2002).

Spectroscopic and Structural Analysis

Structural and spectroscopic studies on chloropyrimidine derivatives, including 4-chloro-2-methylsulfanyl-6-(2-thienyl) pyrimidine-5-carbonitrile, have utilized advanced techniques like ab initio quantum chemical and experimental spectroscopic studies. These studies help in understanding the structure, electronic charge distribution, dipole moments, and molecular electrostatic potential surfaces of these compounds, contributing significantly to the field of molecular spectroscopy (Gupta, Sharma, Virdi, & Ram, 2006).

Insecticidal and Acaricidal Applications

Pyrimidinamine derivatives containing phenyloxazole moiety, including those with 5-chloro-6-ethyl-2-methyl groups, have shown remarkable insecticidal activities against aphids and mites. Some compounds even exhibited superior activity compared to commercial insecticides like imidacloprid and spirotetramat. These findings are crucial for the development of new insecticides and acaricides in agricultural science (Zhang et al., 2019).

Eigenschaften

IUPAC Name |

4-(5-chlorothiophen-2-yl)pyrimidin-2-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H6ClN3S/c9-7-2-1-6(13-7)5-3-4-11-8(10)12-5/h1-4H,(H2,10,11,12) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MBRAZDYXAMJHDO-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CN=C(N=C1C2=CC=C(S2)Cl)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H6ClN3S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00377007 | |

| Record name | 4-(5-chloro-2-thienyl)-2-pyrimidinamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00377007 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

211.67 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

4-(5-Chloro-2-thienyl)-2-pyrimidinamine | |

CAS RN |

855308-65-5 | |

| Record name | 4-(5-chloro-2-thienyl)-2-pyrimidinamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00377007 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Citations

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![2-(Chloromethyl)-5-[4-(trifluoromethyl)phenyl]-1,3,4-oxadiazole](/img/structure/B1303016.png)

![(2S,4R)-4-([1,1'-Biphenyl]-4-ylmethyl)pyrrolidine-2-carboxylic acid hydrochloride](/img/structure/B1303028.png)

![(2S,4R)-4-(Benzo[b]thiophen-3-ylmethyl)-1-(tert-butoxycarbonyl)pyrrolidine-2-carboxylic acid](/img/structure/B1303029.png)